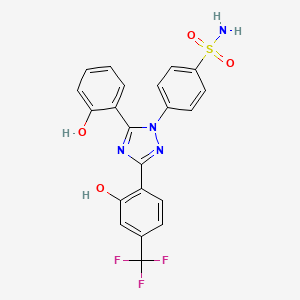
Anti-inflammatory agent 56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 56 is a synthetic compound known for its potent anti-inflammatory properties. It has been extensively studied for its ability to modulate inflammatory responses, making it a valuable candidate in the treatment of various inflammatory diseases. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 56 typically involves a multi-step process. One common synthetic route includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields numerous 4,5-disubstituted analogs in a single step . The reaction conditions often involve moderate temperatures and the use of organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of eco-friendly and sustainable methods is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Anti-inflammatory agent 56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Anti-inflammatory agent 56 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of anti-inflammatory drugs and formulations
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 56 involves the inhibition of key enzymes and signaling pathways that mediate inflammation. It targets enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, it modulates the nuclear factor-kappa B pathway, which plays a crucial role in the expression of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as aspirin, ibuprofen, and naproxen.
Corticosteroids: Like prednisone and dexamethasone.
Biologics: Including monoclonal antibodies targeting specific cytokines.
Uniqueness
Anti-inflammatory agent 56 is unique due to its specific molecular structure, which allows it to selectively inhibit multiple inflammatory pathways with minimal side effects. Unlike NSAIDs, which primarily target cyclooxygenase enzymes, this compound has a broader spectrum of action, making it more effective in treating complex inflammatory conditions .
Properties
Molecular Formula |
C21H15F3N4O4S |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
4-[5-(2-hydroxyphenyl)-3-[2-hydroxy-4-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H15F3N4O4S/c22-21(23,24)12-5-10-15(18(30)11-12)19-26-20(16-3-1-2-4-17(16)29)28(27-19)13-6-8-14(9-7-13)33(25,31)32/h1-11,29-30H,(H2,25,31,32) |
InChI Key |
YBJSLMXSIPTSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=C(C=C(C=C4)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















